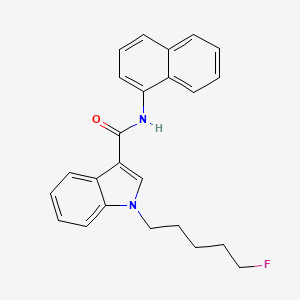

5-Fluoro-MN-24

説明

準備方法

合成経路と反応条件

5-フルオロNNEIの合成は、NNEIのペンチル鎖の末端炭素にフッ素原子を導入することを含みます。一般的な合成経路には、次のようなものがあります。

出発物質: NNEI(N-1-ナフチル-1-ペンチル-1H-インドール-3-カルボキサミド)。

フッ素化: ペンチル鎖の末端炭素は、制御された条件下で、ジエチルアミノスルファリル三フッ化物(DAST)などのフッ素化剤を使用してフッ素化されます.

工業生産方法

5-フルオロNNEIの工業生産方法は、一般公開されている文書にはあまり記載されていません。一般的なアプローチには、実験室規模の合成プロセスをスケールアップし、フッ素化剤の適切な取り扱いを行い、高純度と高収率を達成するために厳格な品質管理対策を維持することが含まれます。

化学反応の分析

反応の種類

5-フルオロNNEIは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、様々な代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、インドール環や他の官能基を修飾することができます。

置換: フッ素原子は、特定の条件下で他のハロゲンや官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。

還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

置換: ハロゲン交換反応は、アセトン中のヨウ化ナトリウム(NaI)などの試薬を使用して行うことができます。

形成される主な生成物

これらの反応から形成される主な生成物には、5-フルオロNNEIの様々な酸化された、還元された、または置換された誘導体があります。 これらの生成物は、液体クロマトグラフィー質量分析(LC-MS)や核磁気共鳴(NMR)分光法などの手法を使用して分析することができます .

4. 科学研究への応用

5-フルオロNNEIは、いくつかの科学研究への応用があります。

科学的研究の応用

5-fluoro NNEI has several scientific research applications:

作用機序

5-フルオロNNEIは、体内のカンナビノイド受容体(CB1およびCB2)に結合することで作用します。 フッ素原子は、これらの受容体に対する親和性を高め、フッ素化されていないアナログと比較してより強力な効果をもたらします . 結合すると、天然のカンナビノイドの作用を模倣し、神経伝達物質の放出に影響を与え、様々な生理学的および精神活性効果を引き起こします .

6. 類似の化合物との比較

類似の化合物

NNEI: フッ素原子が含まれていない親化合物。

JWH 018: 構造は似ていますが、官能基が異なる別の合成カンナビノイド。

5-フルオロJWH 018: JWH 018のフッ素化アナログ。

独自性

5-フルオロNNEIは、ペンチル鎖の末端炭素にフッ素原子があるため、ユニークです。 この修飾は、カンナビノイド受容体に対する結合親和性を高め、フッ素化されていない対応物よりも強力になります . さらに、フッ素原子は、化合物の代謝安定性と毒性プロファイルに影響を与える可能性があります .

類似化合物との比較

Similar Compounds

NNEI: The parent compound without the fluorine atom.

JWH 018: Another synthetic cannabinoid with a similar structure but different functional groups.

5-fluoro JWH 018: A fluorinated analog of JWH 018.

Uniqueness

5-fluoro NNEI is unique due to the presence of the fluorine atom at the terminal carbon of the pentyl chain. This modification increases its binding affinity for cannabinoid receptors, making it more potent than its non-fluorinated counterpart . Additionally, the fluorine atom can influence the compound’s metabolic stability and toxicity profile .

生物活性

5-Fluoro-MN-24 is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by case studies, research findings, and data tables.

This compound is a derivative of the well-known 5-fluorouracil (5-FU), which is a classic chemotherapeutic agent. The introduction of fluorine atoms into organic compounds often enhances their biological activity by modifying their interaction with biological targets. In the case of this compound, the fluorine atom is believed to increase lipophilicity, thereby improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. A comparative analysis of its cytotoxic effects against various cancer cell lines showed promising results:

| Cell Line | IC50 (µM) | Reference Compound (5-FU) IC50 (µM) |

|---|---|---|

| HCT-116 | 15.8 | 23.7 |

| HepG2 | 42.4 | 18.8 |

| Vero | 50.5 | 45.0 |

The data indicates that this compound has a lower IC50 value than 5-FU in HCT-116 cells, suggesting enhanced potency against colorectal cancer cells while maintaining relatively low toxicity against non-cancerous Vero cells .

The mechanism through which this compound exerts its anticancer effects involves multiple pathways:

- Cell Cycle Arrest : It induces G2/M phase arrest in HCT-116 cells by regulating cyclin B1 expression.

- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.

- Microtubule Targeting : Similar to other chemotherapeutics, it disrupts microtubule dynamics, which is critical for cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Case Studies and Clinical Implications

A case study involving the use of fluorinated compounds similar to this compound highlighted their effectiveness in treating resistant bacterial infections. In this study, patients with multidrug-resistant infections showed significant improvement when treated with a regimen including fluorinated agents .

Furthermore, another investigation into the use of synthetic cannabinoids indicated that compounds with similar structures could modulate cannabinoid receptors effectively, suggesting potential therapeutic applications beyond traditional uses .

特性

IUPAC Name |

1-(5-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKVOBZLMBHFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032710 | |

| Record name | 5F-NNE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445580-60-8 | |

| Record name | 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445580-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-MN-24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5F-NNE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-MN-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T22QDP4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。